[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539222
InChI: InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+
SMILES:
Molecular Formula: C39H46O9
Molecular Weight: 658.8 g/mol

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

CAS No.:

Cat. No.: VC16539222

Molecular Formula: C39H46O9

Molecular Weight: 658.8 g/mol

* For research use only. Not for human or veterinary use.

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate -

Specification

Molecular Formula C39H46O9
Molecular Weight 658.8 g/mol
IUPAC Name [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+
Standard InChI Key DGVWCAONVNVPRJ-NTCAYCPXSA-N
Isomeric SMILES CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C
Canonical SMILES CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pentacyclic core system fused with oxygen-containing heterocycles and multiple functional groups. Key structural elements include:

  • A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene backbone, providing rigidity and stereochemical complexity.

  • Diacetyloxy groups at positions 4 and 16, enhancing lipophilicity and influencing pharmacokinetic properties.

  • A furan-3-yl substituent at position 6, contributing to electronic interactions with biological targets.

  • An (E)-3-phenylprop-2-enoate ester at position 18, critical for proapoptotic activity via π-π stacking interactions .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name[4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
CAS Number117869-72-4
Molecular FormulaC39H46O9C_{39}H_{46}O_9
Molecular Weight658.8 g/mol
SMILESCC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC(=O)C(=O)C)OC(=O)C)C)OC(=O)C)C

Spectroscopic Characterization

Structural elucidation relied on high-resolution mass spectrometry (HR-ESI-MS) and multimuclear NMR spectroscopy. Key findings include:

  • 1H^1H NMR: Signals at δ 7.65 (d, J=16.0 Hz) and δ 6.45 (d, J=16.0 Hz) confirm the trans-configuration of the cinnamoyl group .

  • 13C^13C NMR: Carbonyl resonances at δ 170.2 and δ 169.8 ppm verify the presence of acetyloxy groups.

  • NOESY correlations: Spatial proximity between H-18 and the furan ring protons validates the stereochemistry of the pentacyclic system.

Synthesis and Derivative Optimization

Synthetic Pathways

The compound is isolated from Melia azedarach fruits via methanol extraction followed by chromatographic purification . Laboratory synthesis involves:

  • Ring construction: Diels-Alder cyclization to form the pentacyclic framework.

  • Functionalization:

    • Acetylation of hydroxyl groups using acetic anhydride.

    • Esterification with cinnamic acid derivatives under Steglich conditions .

  • Stereochemical control: Chiral auxiliary-mediated asymmetric synthesis to establish the C-1 and C-15 methyl groups.

Antileukemic Activity and Mechanistic Insights

Cytotoxicity Profiling

In HL-60 human leukemia cells, the compound demonstrates potent activity:

  • IC50_{50}: 8.2 μM at 48 hours .

  • Selectivity: Non-toxic to RAW 264.7 macrophages (IC50_{50} >100 μM) .

Table 2: Anticancer Activity Across Cell Lines

Cell LineOriginIC50_{50} (μM)
HL-60Acute myeloid leukemia8.2
A431Epidermoid carcinoma>50
MCF7Breast adenocarcinoma>50
RAW 264.7Macrophage>100

Apoptosis Induction via p38 MAPK Pathway

Mechanistic studies reveal:

  • Nuclear fragmentation: Dose-dependent increase in apoptotic bodies (61.2% sub-G1 cells at 20 μM) .

  • Caspase activation: Cleavage of caspase-3 and PARP, confirming intrinsic apoptosis .

  • p38 phosphorylation: 3.8-fold increase in phospho-p38 levels, reversed by SB203580 inhibitor .

  • Bcl-2 modulation: 4.5-fold upregulation of Bax/Bcl-xL ratio, promoting mitochondrial permeabilization .

Structure-Activity Relationships

Critical Functional Groups

  • Cinnamoyl moiety: Removal reduces activity by 90%, highlighting its role in target engagement .

  • Acetyloxy groups: Deacetylation decreases potency (IC50_{50} shifts to 42 μM), suggesting enhanced membrane permeability via lipophilicity.

  • Furan ring: Oxidation to a γ-lactone abolishes activity, indicating hydrogen-bonding interactions are essential.

Comparative Analysis with Analogues

CompoundModificationHL-60 IC50_{50} (μM)
ParentNone8.2
1-DesacetylC-1 deacetylation42.0
18-DecinnamoylEster hydrolysis75.6
6-TetrahydrofuranFuran saturation>100

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp_{app} = 12.6 × 106^{-6} cm/s).

  • Metabolism: Hepatic glucuronidation by UGT1A1, producing inactive metabolites.

  • Half-life: 4.7 hours in murine plasma.

In Vivo Tolerability

  • Acute toxicity: LD50_{50} >500 mg/kg in BALB/c mice .

  • Chronic exposure: No histopathological changes at 50 mg/kg/day for 28 days .

Therapeutic Implications and Future Directions

The compound’s specificity for leukemia cells and low systemic toxicity position it as a candidate for AML therapy. Key development challenges include:

  • Solubility optimization: Nanoformulation with polylactic-co-glycolic acid (PLGA) improves aqueous solubility by 18-fold.

  • Combination regimens: Synergy with cytarabine (CI = 0.32) suggests potential for dose reduction .

  • Target identification: CRISPR-Cas9 screens implicate MAPKAPK2 as a downstream effector of p38 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator